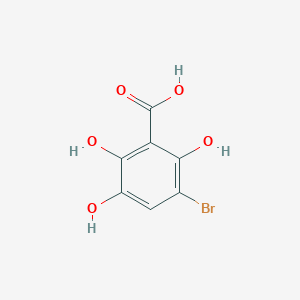

3-Bromo-2,5,6-trihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5,6-trihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO5/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,9-11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSLFHWENOBAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80775022 | |

| Record name | 3-Bromo-2,5,6-trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80775022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184921-47-9 | |

| Record name | 3-Bromo-2,5,6-trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80775022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective Bromination of Trihydroxybenzoic Acid Scaffolds

The direct regioselective bromination of a trihydroxybenzoic acid scaffold is complicated by the strong activating and directing effects of the hydroxyl and carboxyl groups. To achieve the desired 3-bromo substitution pattern on a 2,5,6-trihydroxybenzoic acid core, indirect methods involving protecting groups or starting from pre-functionalized precursors are generally employed.

Electrophilic Bromination with Controlled Selectivity

Direct electrophilic bromination of 2,5,6-trihydroxybenzoic acid would likely lead to a mixture of products due to the powerful ortho- and para-directing effects of the three hydroxyl groups. However, by converting the hydroxyl groups into less activating protecting groups, such as methyl ethers, the regioselectivity of the bromination can be controlled.

A plausible route commences with 2,5,6-trimethoxybenzoic acid. In this precursor, the directing effects of the methoxy (B1213986) groups and the carboxylic acid group guide the electrophilic substitution. The position C3 is ortho to the C2-methoxy group and meta to the C5-methoxy and C6-methoxy groups, as well as the carboxylic acid. The C2 and C6 methoxy groups, being ortho to the incoming electrophile, would have a strong activating effect, favoring substitution at the adjacent positions. The C3 position is sterically less hindered compared to the position between two methoxy groups.

A typical procedure would involve the treatment of 2,5,6-trimethoxybenzoic acid with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions can be optimized to favor the desired monobrominated product.

| Parameter | Condition |

| Starting Material | 2,5,6-Trimethoxybenzoic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (B52724) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-12 hours |

| Outcome | Predominantly 3-Bromo-2,5,6-trimethoxybenzoic acid |

Directed Bromination through Protecting Group Strategies

Protecting groups are instrumental in multi-step syntheses to ensure the regioselectivity of reactions such as bromination. Methyl ethers serve as effective protecting groups for the hydroxyl functions in the synthesis of 3-Bromo-2,5,6-trihydroxybenzoic acid. Benzyl ethers are another viable option, offering the advantage of removal under different conditions (hydrogenolysis) which can be beneficial if other protecting groups sensitive to acidic conditions are present. researchgate.netjcsp.org.pk

The choice of protecting group can influence the electronic and steric environment of the aromatic ring, thereby directing the bromination. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are also commonly used to protect hydroxyl groups. researchgate.netlibretexts.org

Table of Protecting Groups for Hydroxyl Functionalities:

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Methyl | Me | Dimethyl sulfate, NaH | BBr3, HBr |

| Benzyl | Bn | Benzyl bromide, K2CO3 | H2, Pd/C |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF |

| Acetyl | Ac | Acetic anhydride, Pyridine | K2CO3, MeOH |

Multistep Synthesis from Pre-brominated Aromatic Precursors

An alternative to direct bromination of a protected trihydroxybenzoic acid is to start with an aromatic precursor that already contains the bromine atom at the desired position. For instance, a synthesis could commence from a pre-brominated methoxyphenol derivative. This approach offers the advantage of building the molecule with the bromo-substituent already in place, thus avoiding potential issues with regioselectivity of the bromination step on a more complex substrate.

One hypothetical pathway could start with the bromination of a simpler, commercially available dimethoxyphenol, followed by the introduction of the third hydroxyl group (or its protected form) and the carboxylic acid functionality through established methods such as formylation followed by oxidation, or carboxylation using a strong base and carbon dioxide.

Advanced Approaches for Introducing and Modifying Hydroxyl Functionalities

The introduction and deprotection of hydroxyl groups are key steps in the synthesis of this compound, particularly when a protecting group strategy is utilized.

Controlled Hydroxylation Techniques for Benzoic Acid Derivatives

While not directly applicable to the proposed route starting from a trihydroxy-precursor, controlled hydroxylation is a powerful tool in the synthesis of polysubstituted phenols. For instance, if a synthesis were to start from a brominated benzoic acid with fewer hydroxyl groups, methods like the Elbs persulfate oxidation of phenols or the Dakin reaction of hydroxybenzaldehydes could be employed to introduce additional hydroxyl functionalities in a controlled manner.

Selective Demethylation or Deprotection Methodologies

The final step in the proposed synthesis, starting from 3-Bromo-2,5,6-trimethoxybenzoic acid, is the deprotection of the methyl ethers to reveal the free hydroxyl groups. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers and is often the reagent of choice for such transformations. ajrconline.orgorgsyn.orgmdma.ch The reaction is typically carried out in a chlorinated solvent at low temperatures.

The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Typical Conditions for Demethylation:

| Parameter | Condition |

| Substrate | 3-Bromo-2,5,6-trimethoxybenzoic acid |

| Reagent | Boron tribromide (BBr3) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2-6 hours |

| Product | This compound |

It is crucial to use a sufficient excess of BBr3 to ensure the cleavage of all three methoxy groups, as well as to react with the carboxylic acid functionality. mdma.ch

Optimization of Carboxylation Reactions for Aromatic Rings

The introduction of a carboxyl group onto an aromatic ring, particularly one already bearing multiple substituents, is a critical step in the synthesis of compounds like this compound. The Kolbe-Schmitt reaction is a foundational industrial process for the carboxylation of phenolates. mdpi.commdpi.com Traditionally, the reaction involves the treatment of a dry alkali metal phenoxide with carbon dioxide under elevated temperature and pressure. mdpi.com The reaction of sodium phenoxide with CO2 at high temperatures (180-250°C) typically yields salicylic (B10762653) acid. mdpi.commdpi.com A significant improvement was made by Schmitt, who found that conducting the reaction under CO2 pressure at lower temperatures (120–130°C) could produce nearly quantitative yields. mdpi.com

For highly substituted and electron-rich phenols, such as a hypothetical brominated dihydroxybenzene precursor, optimization of these conditions is paramount to control regioselectivity and maximize yield. Key parameters for optimization include:

Choice of Cation: The alkali metal cation (e.g., Na+, K+) influences the ortho/para selectivity of the carboxylation. Potassium salts, for instance, often favor the formation of the para-hydroxybenzoic acid isomer. google.com

Solvents and Additives: While the classical Kolbe-Schmitt reaction is often performed as a gas-solid phase reaction, the use of high-boiling point solvents or additives can create a homogeneous reaction medium, potentially improving reaction kinetics and yield. mdpi.com Research has shown that additives like phenol (B47542) can play a critical role in promoting the stoichiometric conversion of phenoxide. researchgate.net

Biocatalytic approaches, using enzymes like 2,6-dihydroxybenzoic acid decarboxylase in the reverse direction, represent a green alternative to the traditional Kolbe-Schmitt process. nih.gov These enzymatic carboxylations can offer high regioselectivity under milder conditions, though challenges such as enzyme deactivation and low turnover frequency currently limit their large-scale application. nih.gov

Isolation, Purification, and Yield Optimization Techniques for Synthetic Intermediates and Final Compound

The purification of highly functionalized aromatic acids like this compound and its precursors is challenging due to their polarity and potential for multiple intermolecular interactions. A multi-step purification strategy is often necessary.

Crystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. Benzoic acid and its derivatives are often poorly soluble in cold water but highly soluble in hot water, a property that is exploited for purification. youtube.com For a polyhydroxylated compound, selecting an appropriate solvent system is crucial. A mixture of solvents, such as ethanol-water or dioxane-water, might be required to achieve the desired solubility gradient. The process typically involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals. youtube.com

Acid-Base Extraction: The acidic nature of the carboxylic acid and phenolic hydroxyl groups allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the benzoic acid into its water-soluble carboxylate salt, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer precipitates the purified acid. google.com

Chromatography: When crystallization is ineffective, chromatographic methods are employed.

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures) can separate compounds based on polarity.

Solid-Phase Extraction (SPE): Specialized SPE cartridges, including those based on molecularly imprinted polymers (MIPs), can be designed for the selective extraction of phenolic acids from complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating highly pure compounds, often used in the final stages of purification. chemicalbook.com

Yield optimization involves a holistic review of the entire synthetic sequence. This includes minimizing transfer losses, ensuring reactions go to completion through monitoring (e.g., by TLC or LC-MS), and optimizing the workup and purification steps to reduce product loss.

Derivatization Strategies for this compound

Derivatization of the parent acid is a key strategy to modulate its physicochemical properties, such as solubility, and to create analogs for further study. The presence of multiple hydroxyl groups and a carboxylic acid offers several sites for chemical modification.

Synthesis of Alkyl and Acyl Esters for Solubility and Reactivity Modulation

Esterification of the carboxylic acid group is a common derivatization technique.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com This method is effective for producing simple alkyl esters like methyl, ethyl, and propyl esters. google.com

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide to form the corresponding ester.

Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to catalyze esterification under mild conditions, which is particularly useful for sensitive substrates. nih.gov

Acylation of the phenolic hydroxyl groups can also be achieved using acyl chlorides or anhydrides under basic conditions. This converts the phenols to their corresponding esters, which can serve as protecting groups or modulate the compound's properties.

The table below illustrates potential ester derivatives and the rationale for their synthesis.

| Derivative Type | Example Reagent(s) | Potential Property Modulation |

| Methyl Ester | Methanol, H₂SO₄ | Increased lipophilicity, potential for further reaction |

| Ethyl Ester | Ethanol, H₂SO₄ | Increased lipophilicity, common for biological screening |

| Benzyl Ester | Benzyl bromide, Base | Can be removed by hydrogenolysis, useful as a protecting group |

| Acetyl Ester (Acylation of -OH) | Acetic anhydride, Pyridine | Masks phenolic hydroxyls, alters electronic properties |

Preparation of Ethers and other Functionalized Analogs

The phenolic hydroxyl groups of this compound are amenable to etherification, most commonly via the Williamson ether synthesis. openstax.orgbyjus.com This reaction involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. openstax.orgbyjus.com

Key considerations for this reaction on a polyhydroxylated substrate include:

Choice of Base: A strong base like sodium hydride (NaH) is typically used to form the alkoxide. openstax.org Milder bases, such as silver oxide (Ag₂O) or potassium carbonate, can also be employed, sometimes offering better selectivity. openstax.orggoogle.com

Selectivity: The different hydroxyl groups may exhibit different acidities and steric hindrances, potentially allowing for selective mono- or di-etherification under carefully controlled conditions (e.g., choice of base, stoichiometry, temperature).

Reaction Conditions: The reaction is typically carried out in an inert solvent like THF or DMF. For industrial applications, reactions may be performed in an autoclave under pressure, particularly when using volatile alkylating agents like ethyl chloride. google.com

The table below shows examples of ether derivatives and their synthetic utility.

| Derivative Type | Example Reagent(s) | Synthetic Utility |

| Methyl Ether | Methyl iodide, K₂CO₃ | Protection of hydroxyl groups, modification of hydrogen bonding |

| Ethyl Ether | Ethyl chloride, NaOH | Increases lipophilicity, alters biological interaction profile |

| Benzyl Ether | Benzyl bromide, NaH | Common protecting group, removable via catalytic hydrogenation |

| Alkoxyethyl Ether | Ethylene oxide, Base | Introduces a polyether chain, can significantly increase water solubility |

The synthesis and derivatization of complex molecules like this compound require a sophisticated understanding of reaction mechanisms and purification science. By optimizing carboxylation, isolation, and derivatization strategies, chemists can efficiently produce and modify this and related compounds for a variety of scientific applications.

Comprehensive Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be the first step in the structural analysis of 3-Bromo-2,5,6-trihydroxybenzoic acid. This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, one would expect to observe signals for the hydroxyl protons and the single aromatic proton. The chemical shifts (δ) of the hydroxyl (-OH) and carboxylic acid (-COOH) protons can vary significantly depending on the solvent, concentration, and temperature, and they often appear as broad singlets. The single aromatic proton (at the C4 position) would likely appear as a singlet in the aromatic region of the spectrum. Its precise chemical shift would be influenced by the deshielding effects of the surrounding electronegative oxygen and bromine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 (aromatic) | 7.0 - 8.0 | s (singlet) |

| OH (phenolic) | 5.0 - 10.0 | br s (broad singlet) |

| COOH (carboxylic) | 10.0 - 13.0 | br s (broad singlet) |

Note: This is a predicted table. Actual experimental values are not available.

13C NMR for Carbon Skeleton and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of their substituents.

The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (lowest magnetic field). The carbon atoms attached to the hydroxyl and bromine groups would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | 165 - 180 |

| C1 | 120 - 130 |

| C2-OH | 140 - 155 |

| C3-Br | 100 - 115 |

| C4 | 110 - 125 |

| C5-OH | 140 - 155 |

| C6-OH | 140 - 155 |

Note: This is a predicted table. Actual experimental values are not available.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Details

To confirm the precise structure and assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily confirm the absence of coupling for the isolated aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic H4 signal to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations from the H4 proton to the surrounding quaternary carbons (C2, C3, C5, C6) and the carboxylic carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help in determining stereochemistry, although it is less critical for this planar aromatic molecule.

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a compound. For this compound (C₇H₅BrO₅), the expected exact masses for the deprotonated molecule would be calculated and compared to the experimental values.

Table 3: Predicted HRMS Data for this compound ([M-H]⁻)

| Isotopic Formula | Calculated Exact Mass (m/z) |

| C₇H₄⁷⁹BrO₅⁻ | 262.9298 |

| C₇H₄⁸¹BrO₅⁻ | 264.9278 |

Note: This is a predicted table. Actual experimental values are not available.

Fragmentation analysis using tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion would likely show the loss of small molecules such as H₂O and CO₂, which are characteristic fragmentation pathways for hydroxybenzoic acids. The loss of the bromine atom could also be observed.

Chromatographic Method Development for Analytical Purity and Characterization

The assessment of purity and the detailed characterization of this compound necessitate the development of robust chromatographic methods. These techniques separate the target compound from any starting materials, by-products, or degradation products, allowing for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. This method provides quantitative data on the purity of the compound and qualitative data from the UV-Vis spectrum provided by the PDA detector.

Methodology and Research Findings:

A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for this polar aromatic acid. The separation is typically achieved on a C18 column, which consists of a silica (B1680970) stationary phase chemically bonded with octadecylsilyl groups. sigmaaldrich.comlongdom.org The mobile phase generally comprises a mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol. sigmaaldrich.comupb.ro The acidic modifier, commonly phosphoric acid or trifluoroacetic acid (TFA), is crucial for suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring good peak shape and retention. sigmaaldrich.comlongdom.org

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from less polar or more polar impurities. longdom.org The PDA detector continuously records the UV-Vis spectrum of the eluent, which allows for the identification of the compound based on its characteristic absorbance maxima and provides an indication of peak purity. For hydroxybenzoic acids, detection is typically performed in the range of 210-300 nm. sigmaaldrich.comlongdom.org

While no specific HPLC method for this compound is published, methods for structurally similar compounds, such as 4-hydroxybenzoic acid and other benzoic acid derivatives, provide a strong basis for method development. longdom.orglongdom.orgnih.gov For instance, a validated method for 4-hydroxybenzoic acid utilized a C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile in a gradient elution, with detection at 230 nm. longdom.org Similar conditions would be a logical starting point for the analysis of this compound, with adjustments to the gradient profile and mobile phase composition to optimize the separation.

Interactive Data Table: Typical HPLC-PDA Parameters for Hydroxybenzoic Acid Analysis

| Parameter | Typical Value/Condition | Justification |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) sigmaaldrich.com | Provides good retention and separation for polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid or TFA in Water sigmaaldrich.comlongdom.org | Suppresses ionization of acidic functional groups to improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol sigmaaldrich.comupb.ro | Organic modifier to elute the compound from the non-polar stationary phase. |

| Elution Mode | Gradient | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min sigmaaldrich.com | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C sigmaaldrich.com | Ensures reproducible retention times. |

| Injection Volume | 10 µL sigmaaldrich.com | A typical volume for analytical HPLC. |

| Detection | PDA (Photodiode Array) at ~230-280 nm longdom.org | Allows for spectral confirmation of the peak and purity assessment. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Due to the low volatility of this compound, which possesses multiple polar functional groups (carboxyl and hydroxyls), direct analysis by GC is not feasible. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. youtube.com

Derivatization and Research Findings:

The most common derivatization technique for compounds containing active hydrogens, such as carboxylic acids and phenols, is silylation. youtube.comresearchgate.net This process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.netnih.gov The silylating agent replaces the acidic protons on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. youtube.com This derivatization increases the volatility of the compound, making it suitable for GC analysis, and can also improve its thermal stability. researchgate.net

Once derivatized, the TMS-ether/ester of this compound can be separated from other volatile impurities on a low-polarity capillary column, such as one coated with a 5% phenyl polysiloxane-type stationary phase (e.g., DB-5 or HP-5ms). The separated components are then introduced into the mass spectrometer.

The mass spectrometer ionizes the derivatized molecules, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), which will be evident in the molecular ion peak and any bromine-containing fragment ions. acs.org The fragmentation of aromatic compounds often involves characteristic losses, such as the loss of a methyl group from a TMS derivative or cleavage of the benzene (B151609) ring. whitman.eduyoutube.com

Interactive Data Table: General GC-MS Parameters for Derivatized Hydroxybenzoic Acids

| Parameter | Typical Value/Condition | Justification |

|---|---|---|

| Derivatization Agent | BSTFA + 1% TMCS or MSTFA researchgate.netnih.gov | Effective silylating agents for converting polar groups to volatile TMS derivatives. |

| Reaction Conditions | 70-80 °C for 60-120 min researchgate.net | Ensures complete derivatization of all active hydrogens. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) researchgate.net | Standard non-polar column for good separation of a wide range of compounds. |

| Carrier Gas | Helium at ~1 mL/min | Inert carrier gas compatible with MS detection. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C hold, ramp to 300 °C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | Common mass analyzers for routine GC-MS analysis. |

Capillary Zone Electrophoresis (CZE), also known as free-solution capillary electrophoresis, is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. uob.edu.ly This technique is particularly well-suited for the analysis of charged species like this compound, which can exist as an anion in basic buffer solutions. CZE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov

Methodology and Research Findings:

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), or buffer. A small plug of the sample is introduced into the capillary, and a high voltage is applied across the ends of the capillary. nih.gov The separation of analytes is based on differences in their charge-to-size ratio. nih.gov For the analysis of this compound, a basic buffer (e.g., borate (B1201080) or phosphate (B84403) buffer with a pH > 8) would be employed to ensure that the carboxylic acid and phenolic hydroxyl groups are deprotonated, imparting a negative charge to the molecule. nih.gov

The migration time of the analyte is influenced by both its electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. By optimizing parameters such as the buffer pH, concentration, applied voltage, and capillary temperature, a robust separation can be achieved. nih.gov Detection is typically performed using a UV detector, as the aromatic ring of the compound will absorb UV light. nih.gov

While specific CZE methods for this compound are not documented, methods for the separation of other benzoic acid derivatives and phenolic compounds have been successfully developed. nih.govnih.govacs.org For example, a CZE method was developed to separate the photodegradation products of benzoic acid, including various hydroxybenzoic acids, using a borate buffer and an applied voltage of 20 kV. nih.gov Such a method could be adapted for the analysis of this compound, with optimization to account for the influence of the bromine and additional hydroxyl substituents on the electrophoretic mobility.

Interactive Data Table: Prospective CZE Parameters for this compound

| Parameter | Potential Value/Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm I.D., 40-60 cm total length uob.edu.ly | Standard dimensions for CZE, providing a balance of efficiency and analysis time. |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate buffer (pH 8-10) nih.gov | Basic pH ensures the analyte is in its anionic form for electrophoretic separation. |

| Applied Voltage | 15-25 kV uob.edu.lynih.gov | High voltage drives the separation and reduces analysis time. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection Mode | Hydrodynamic (pressure) or Electrokinetic | Common methods for introducing a small, defined sample plug. |

| Detection | UV at ~210 nm or ~254 nm | Wavelengths where benzoic acid derivatives typically exhibit strong absorbance. |

In Depth Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations offer a way to explore the conformational space and understand the flexibility of 3-Bromo-2,5,6-trihydroxybenzoic acid over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule over a period of time (typically nanoseconds to microseconds), a trajectory is generated that reveals the various conformations the molecule can adopt.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (such as water) to study how they affect the conformation and dynamics of this compound.

Solvent interactions can stabilize certain conformations through hydrogen bonding and other intermolecular forces. For a molecule with multiple hydroxyl groups and a carboxylic acid function, the pattern of hydrogen bonding with water molecules would be a key area of investigation. These simulations can reveal the structure of the solvation shell and provide insights into the molecule's solubility and how it interacts with its local environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. researchgate.netnih.gov

DFT and ab initio methods can be used to calculate various spectroscopic properties, including:

Infrared (IR) spectra: The vibrational frequencies and their intensities can be calculated and compared with experimental FT-IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H and ¹³C atoms can be predicted, aiding in the interpretation of experimental NMR data.

UV-Vis spectra: The electronic transitions and their corresponding absorption wavelengths can be calculated using time-dependent DFT (TD-DFT), providing insight into the molecule's electronic absorption properties.

Discrepancies between calculated and experimental spectra can often be resolved by considering factors such as solvent effects, intermolecular interactions in the solid state, or the presence of different conformers. The close agreement between theoretical and experimental spectra serves as a strong validation of the computational model and the understanding of the molecule's structure and properties.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (carboxyl) | 3450 | 3430 | Carboxylic acid O-H stretching |

| C=O stretch (carboxyl) | 1710 | 1695 | Carboxylic acid C=O stretching |

| C-Br stretch | 650 | 640 | C-Br stretching |

Note: This table presents hypothetical data to illustrate the comparison between theoretical predictions and experimental measurements.

Computational Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of a molecule is fundamentally governed by its electronic structure. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to probe these electronic properties and predict how a molecule will behave in a chemical reaction.

Molecular Orbitals and Reactivity Descriptors:

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For analogous compounds like gallic acid, DFT calculations have been performed to determine these values. A study on gallic acid reported its HOMO-LUMO gap, which provides a baseline for the reactivity of the trihydroxybenzoic acid scaffold. acs.org The introduction of a bromine atom, an electron-withdrawing group, onto this scaffold in this compound is expected to lower the energy of both the HOMO and LUMO. This generally leads to an increase in the molecule's electrophilicity.

A comprehensive theoretical analysis of 5-Bromo-2-Hydroxybenzaldehyde using DFT with the 6-311++G(d,p) basis set provides valuable insights into the influence of a bromo-substituent on a hydroxylated aromatic ring. acs.org Such studies allow for the calculation of various reactivity descriptors. While specific values for this compound are not published, we can extrapolate from data on similar molecules. For instance, a DFT study on 5-bromo-2,4-dihydroxybenzoic acid (5-BrDHBA) provides relevant data on how a bromine atom affects the electronic properties and acidity of a dihydroxybenzoic acid system. chemrxiv.org

Table 1: Calculated Reactivity Descriptors for Analogous Compounds (Note: This table presents data from different computational studies on analogous compounds to infer the properties of this compound. Direct computational data for the target compound is not available.)

Predicted Reaction Pathways:

Based on the structure of this compound, several reaction pathways can be computationally predicted:

Reactions involving the carboxylic acid group: Like other benzoic acids, it can undergo esterification, amidation, or reduction of the carboxylic acid to an alcohol. The reactivity of the carboxylic group can be influenced by the electronic effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The electron-donating hydroxyl groups activate the ring towards electrophilic substitution, while the bromine atom and the carboxylic acid group are deactivating. The positions for further substitution would be determined by the complex interplay of these directing effects. Computational models can predict the most likely sites for electrophilic attack by calculating the electron density at different positions on the ring.

Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can undergo etherification or esterification. Their acidity, and thus reactivity, will be influenced by the other substituents. For instance, the bromine atom's electron-withdrawing nature would be expected to increase the acidity of the phenolic protons compared to gallic acid.

Radical Scavenging Reactions: Polyphenolic compounds are well-known for their antioxidant activity, which stems from their ability to scavenge free radicals. DFT studies on gallic acid have elucidated the mechanisms of its reaction with various reactive oxygen, nitrogen, and sulfur species. nih.gov The primary mechanism often involves hydrogen atom transfer (HAT) from one of the hydroxyl groups. The bond dissociation enthalpy (BDE) of the O-H bonds is a key parameter in predicting this reactivity. It is expected that the O-H bonds in this compound would have BDEs comparable to those in gallic acid, making it a potentially potent antioxidant. Theoretical investigations into the pyrolysis of gallic acid have identified that the process begins with decarboxylation followed by dehydrogenation. nih.gov

In Silico Structure-Activity Relationship (SAR) Modeling at the Molecular Level

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov While no specific SAR models for this compound have been published, we can discuss the expected relationships based on its structural features and data from analogous series of compounds.

The biological activity of phenolic compounds is often linked to their antioxidant properties, ability to inhibit specific enzymes, or interact with cellular receptors. The key structural features of this compound that would be central to any SAR model are:

The Trihydroxy-substituted Benzene (B151609) Ring: The number and position of hydroxyl groups are critical for the antioxidant activity of polyphenols. The 2,5,6-trihydroxy substitution pattern on the benzoic acid scaffold will define its ability to donate hydrogen atoms and chelate metal ions.

The Carboxylic Acid Group: This group is typically ionized at physiological pH, conferring a negative charge to the molecule. This charge is important for interactions with positively charged residues in protein binding sites and for the molecule's solubility.

A QSAR study on gallic acid derivatives has shown that descriptors such as dipole moment, steric energy, and molar refractivity are well-correlated with their immunomodulatory activity. nih.gov For this compound, a hypothetical QSAR model for a specific biological activity would likely include the following descriptors:

Table 2: Hypothetical QSAR Descriptors for this compound

Table of Mentioned Compounds

Mechanistic Dissection of Biochemical Interactions and Activities

Elucidation of Enzyme Inhibition Mechanisms

The potential for 3-Bromo-2,5,6-trihydroxybenzoic acid to act as an enzyme inhibitor is plausible given the known activities of similar phenolic structures. However, specific studies to characterize these interactions are not presently available.

Kinetic Characterization of Enzyme-Compound Interactions (e.g., K_i, K_m, V_max)

A thorough understanding of enzyme inhibition by a compound such as this compound would necessitate detailed kinetic studies to determine key parameters. These would include the inhibition constant (K_i), which quantifies the inhibitor's binding affinity to the enzyme, as well as the Michaelis constant (K_m) and maximum velocity (V_max) in the presence and absence of the inhibitor. Such analyses would reveal the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). At present, there are no published studies providing these kinetic data for the interaction of this compound with any specific enzyme.

Identification of Molecular Targets and Binding Modes (e.g., active site, allosteric sites)

Identifying the specific enzymes that are targeted by this compound and the precise nature of their interaction is a critical step in understanding its biological effects. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are typically employed to elucidate whether the compound binds to the enzyme's active site or to an allosteric site, thereby altering its catalytic activity. For many phenolic compounds, interactions are often driven by hydrogen bonding and hydrophobic interactions. However, specific molecular targets and binding modes for this compound have not been documented.

Detailed Analysis of Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a well-established area of research. The presence of multiple hydroxyl groups on the aromatic ring of this compound strongly suggests it possesses antioxidant and radical scavenging properties.

Investigation of Electron Transfer (ET) and Hydrogen Atom Transfer (HAT) Pathways

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through single electron transfer (SET) and hydrogen atom transfer (HAT). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. In the SET mechanism, the antioxidant transfers an electron to the radical. Theoretical studies on other dihydroxybenzoic acids have shown that hydrogen transfer is often the main mechanism in non-polar environments, while single electron transfer can be more significant in aqueous solutions at physiological pH. A comprehensive study of this compound would involve quantum chemical calculations and experimental assays to determine the preferred pathway under different conditions.

Role of Specific Hydroxyl Groups and Bromine in Redox Processes

The number and position of hydroxyl groups on the aromatic ring are critical determinants of a phenolic compound's antioxidant activity. Generally, a greater number of hydroxyl groups leads to higher antioxidant capacity. The relative positions of these groups also play a crucial role; for instance, ortho- and para-positioning of hydroxyl groups can enhance radical stabilization through resonance. The presence of a bromine atom, an electron-withdrawing group, would also be expected to influence the electronic properties of the aromatic ring and the reactivity of the hydroxyl groups, potentially modulating the antioxidant activity. However, specific experimental or theoretical studies detailing the individual contributions of the hydroxyl groups and the bromine atom of this compound to its redox processes are not available.

Molecular Level Investigations of Protein Binding and Ligand-Receptor Interactions

Beyond enzyme inhibition, the interaction of small molecules like this compound with other proteins and cellular receptors is a key aspect of their potential bioactivity. These interactions can modulate signaling pathways and other cellular functions. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy are used to quantify binding affinity and thermodynamics. Computational modeling can further predict binding sites and interaction forces. There is currently a lack of published research on the specific protein binding and ligand-receptor interactions of this compound.

Design and Synthesis of Analogs for Mechanistic Probing

Synthesis of Brominated and Polyhydroxylated Benzoic Acid Isomers and Positional Analogs

The synthesis of isomers and analogs of 3-Bromo-2,5,6-trihydroxybenzoic acid involves multi-step organic reactions, primarily focused on the strategic introduction of hydroxyl and bromine substituents onto a benzoic acid scaffold. The precise positioning of these functional groups is critical for creating a diverse set of molecules for mechanistic evaluation.

The synthetic routes often begin with commercially available substituted benzoic acids or toluenes. For instance, the synthesis of a related compound, 3-bromobenzoic acid, can be achieved through the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com This foundational approach can be adapted by selecting appropriately substituted starting materials to generate various positional isomers.

A common strategy for introducing multiple hydroxyl groups is through electrophilic aromatic substitution on a phenol (B47542) or a protected phenol derivative. The Kolbe-Schmitt reaction, for example, involves the carboxylation of a phenoxide ion with carbon dioxide under pressure, typically yielding an ortho-hydroxybenzoic acid. byjus.comlearncbse.in Subsequent bromination and hydroxylation steps can then be performed, although the directing effects of the existing substituents must be carefully considered. The hydroxyl group is an activating, ortho-para directing group, while the carboxylic acid and bromo groups are deactivating, meta-directing groups. learncbse.in

The synthesis of a 3-bromo-2,6-dimethoxybenzoic acid, a protected precursor to a dihydroxy analog, illustrates a typical sequence. google.com This process starts with a commercially available precursor which is first methoxylated. The resulting 2,6-dimethoxybenzoic acid is then brominated, with the bromine atom being directed to the 3-position due to the influence of the existing methoxy (B1213986) and carboxyl groups. google.com Subsequent demethylation would yield the corresponding dihydroxybenzoic acid.

The table below summarizes various synthetic reactions that can be employed to generate the desired analogs.

| Reaction Type | Reagents & Conditions | Purpose | Reference |

| Oxidation | Potassium Permanganate (KMnO₄), KOH, Heat | Converts a methyl group on the benzene (B151609) ring to a carboxylic acid. | chemicalbook.com |

| Bromination | Bromine (Br₂) in a solvent like CCl₄ or CH₂Cl₂; N-Bromosuccinimide (NBS) | Introduces a bromine atom onto the aromatic ring or at a benzylic position. | ijcea.orgorgsyn.org |

| Diazotization & Deamination | NaNO₂, H₂SO₄, followed by a reducing agent | Removes an amino group, which can be used as a directing group before being removed. | orgsyn.org |

| Hydroxylation | (Not directly found) | Can be achieved through various methods, including the hydrolysis of a diazonium salt or via nucleophilic aromatic substitution under specific conditions. | |

| Kolbe-Schmitt Reaction | 1. NaOH 2. CO₂, Heat, Pressure 3. H⁺ | Carboxylates a phenol to form a hydroxybenzoic acid. | learncbse.in |

| Ether Cleavage | Strong acids (e.g., HBr, HI) | Demethylates methoxy groups to yield hydroxyl groups. |

By combining these fundamental reactions, a wide array of brominated and polyhydroxylated benzoic acid isomers can be systematically synthesized to probe the structural requirements for biological activity.

Rational Design of Modified Analogs for Targeted Biochemical Studies

The design of analogs of this compound is guided by structure-activity relationship (SAR) principles. iomcworld.com The goal is to create molecules with systematic variations to probe the importance of each structural feature—the bromine atom, the hydroxyl groups at each position, and the carboxylic acid—for its biological function.

Key Design Strategies:

Positional Isomerism: Synthesizing isomers where the bromine and hydroxyl groups are moved to different positions on the benzoic acid ring helps to map the topology of the biological target's binding pocket. For example, comparing the activity of this compound with 4-bromo-2,3,5-trihydroxybenzoic acid can reveal whether a specific spatial arrangement is critical.

Functional Group Deletion/Substitution:

Bromine Atom: Replacing the bromine atom with hydrogen (to give 2,5,6-trihydroxybenzoic acid) or other halogens (chlorine, fluorine) can determine the role of the halogen in terms of its size, electronegativity, and potential for halogen bonding.

Hydroxyl Groups: Systematically removing one or more hydroxyl groups (e.g., creating 3-bromo-2,5-dihydroxybenzoic acid or 3-bromo-2-hydroxybenzoic acid) helps to identify which hydroxyls are essential for activity, potentially as hydrogen bond donors or acceptors. iomcworld.com

Carboxylic Acid: Converting the carboxylic acid to an ester or an amide can probe the necessity of the acidic proton and the carboxylate's ability to form ionic bonds or strong hydrogen bonds.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, the carboxylic acid group could be replaced with a tetrazole ring, which is a common carboxylic acid bioisostere.

The rationale behind these modifications is often based on understanding the types of interactions that drive molecular recognition. Hydrophilic substituents like hydroxyl and carboxyl groups are crucial for interacting with polar amino acid residues in a protein's binding site through hydrogen bonding. iomcworld.com The aromatic phenyl ring itself can engage in hydrophobic interactions or pi-stacking with aromatic residues in the target. iomcworld.comresearchgate.net

The following table outlines specific design modifications and their biochemical rationale.

| Modification Strategy | Example Analog | Rationale for Biochemical Study | Reference |

| Vary Bromine Position | 4-Bromobenzoic acid | To determine if the specific location of the halogen is critical for binding or electronic effects. | nih.govnist.gov |

| Remove Hydroxyl Group | 3-Bromo-2,5-dihydroxybenzoic acid | To assess the contribution of the C6-hydroxyl group to binding affinity or activity, likely through hydrogen bonding. | nih.gov |

| Modify Carboxyl Group | Methyl 3-bromo-2,5,6-trihydroxybenzoate | To investigate the importance of the acidic proton and the potential for ionic interactions versus hydrogen bonding at the C1 position. | chemicalbook.com |

| Remove Bromine Atom | 2,5,6-Trihydroxybenzoic acid | To evaluate the role of the bromine atom; is it for steric bulk, electronic modulation, or as a metabolic block? | nih.gov |

These rationally designed analogs are indispensable tools for dissecting the molecular pharmacology of the parent compound.

Development of Fluorescent or Isotopic Probes for Tracking Molecular Interactions

To directly visualize and quantify the interaction of this compound with its biological targets, fluorescent or isotopically labeled versions of the molecule can be developed. These probes allow for sensitive detection in complex biological matrices.

Fluorescent Probes: A fluorescent probe is created by covalently attaching a fluorophore (a fluorescent dye) to the molecule of interest. The design must ensure that the fluorophore does not significantly alter the parent molecule's biological activity.

Strategy: A common approach is to synthesize an analog of this compound that contains a reactive handle, such as an amine or a terminal alkyne. This handle can then be coupled to a commercially available fluorescent dye containing a complementary reactive group (e.g., an NHS ester for reacting with an amine, or an azide (B81097) for a "click chemistry" reaction with an alkyne). bioacts.com

Application: These fluorescent probes can be used in techniques like fluorescence polarization to quantify binding to a target protein in real-time, in fluorescence microscopy to visualize its subcellular localization, or in high-throughput screening to identify other molecules that compete for the same binding site. nih.govresearchgate.net Some probes are "turn-on" fluorophores, which only become highly fluorescent when they bind to their target, reducing background noise. nih.gov

Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the molecule with a heavier, non-radioactive (stable) or radioactive isotope. wikipedia.org

Strategy:

Stable Isotope Labeling: Atoms like hydrogen (¹H), carbon (¹²C), or nitrogen (¹⁴N) can be replaced with their stable isotopes deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), respectively. wikipedia.org This can be achieved by using isotopically labeled starting materials in the synthesis.

Radioisotopic Labeling: For higher sensitivity, radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be incorporated.

Detection and Application: The presence and location of stable isotopes are detected by mass spectrometry (MS), which measures the change in molecular mass, or by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org Radioisotopes are detected by their decay, using techniques like liquid scintillation counting or autoradiography. wikipedia.org These probes are invaluable for metabolism studies (tracking the fate of the compound in a cell or organism), quantifying target engagement, and elucidating reaction mechanisms.

The table below summarizes various labeling strategies.

| Probe Type | Labeling Method | Detection Technique | Application | Reference |

| Fluorescent | Covalent attachment of a dye (e.g., Flamma®, CytoFlamma®) via a linker. | Fluorescence Spectroscopy, Microscopy, Polarization | Target binding assays, cellular imaging, high-throughput screening. | bioacts.comnih.gov |

| Stable Isotope | Synthesis using precursors enriched with ¹³C, ²H (D), or ¹⁵N. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mechanistic studies, metabolic flux analysis, quantitative proteomics. | wikipedia.org |

| Radioisotope | Synthesis using precursors containing ³H or ¹⁴C. | Scintillation Counting, Autoradiography | Pharmacokinetic studies, receptor occupancy assays. | wikipedia.org |

Comparative Mechanistic Studies of this compound and its Derivatives

The synthesized analogs and probes are ultimately used in comparative studies to build a comprehensive model of the mechanism of action of this compound. By systematically comparing the biological activity of each derivative to the parent compound, researchers can infer the role of each functional group.

For example, if removing the hydroxyl group at the C6 position completely abolishes activity, it strongly suggests this group is a critical hydrogen bond donor or acceptor in the binding site. If moving the bromine atom from the C3 to the C4 position significantly reduces potency, it indicates a strict spatial requirement within the binding pocket. iomcworld.com

Structure-activity relationship (SAR) studies on various phenolic acids have shown that the number and position of hydroxyl groups are paramount to their biological activities, such as antioxidant capacity. nih.govnih.gov For instance, some studies have shown that hydroxyl groups in meta positions can increase activity more than other electron-donating groups like methoxy groups. nih.gov Similarly, the presence of a carboxylic acid provides a key anchoring point for interaction with protein targets. iomcworld.com

The following table presents a hypothetical comparative study, illustrating how data from various analogs can be interpreted.

| Compound | Modification from Parent | Hypothetical Activity | Mechanistic Inference |

| Parent Compound | This compound | 100% | Baseline for comparison. |

| Analog A | 2,5,6-Trihydroxybenzoic acid (No Bromine) | 50% | The bromine atom enhances activity, possibly through steric or electronic effects, but is not essential. |

| Analog B | 3-Bromo-2,5-dihydroxybenzoic acid (No C6-OH) | <5% | The C6-hydroxyl group is critical for activity, likely forming a key hydrogen bond with the target. |

| Analog C | 4-Bromo-2,5,6-trihydroxybenzoic acid (Isomer) | 20% | The precise 3-bromo substitution pattern is highly preferred, indicating a sterically constrained binding site. |

| Analog D | Methyl 3-bromo-2,5,6-trihydroxybenzoate (Ester) | 10% | The acidic proton of the carboxylic acid is important, suggesting an ionic interaction or a specific hydrogen bond donation. |

Through this iterative process of designing, synthesizing, and testing analogs, a detailed picture of the molecular interactions governing the activity of this compound can be constructed, paving the way for the development of more potent and selective therapeutic agents.

Future Research Trajectories and Emergent Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-2,5,6-trihydroxybenzoic acid will prioritize green chemistry principles, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. acs.org Research is directed towards developing environmentally benign and economically viable synthetic pathways.

Key areas of development include:

Biocatalytic Halogenation: The use of halogenase enzymes offers a highly selective and sustainable method for introducing bromine atoms onto organic molecules. acs.org These enzymes operate under mild conditions (aqueous environments, neutral pH, and ambient temperatures), minimizing energy consumption and avoiding harsh reagents. acs.org Future work will involve discovering and engineering halogenases that can regioselectively brominate polyhydroxybenzoic acid precursors.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. rsc.org For the synthesis of this compound, a flow process could involve the telescoped synthesis where intermediates are generated and consumed in a continuous stream, reducing the need for isolation and purification steps. rsc.org

Alternative Solvents and Catalysts: Research into green solvents, such as water or supercritical fluids, aims to replace volatile and toxic organic solvents. elsevierpure.com The development of heterogeneous catalysts, including metal nanoparticles immobilized on supports, can facilitate easier separation and recycling of the catalyst, contributing to a more sustainable process. sciencesconf.org For instance, the oxidative polymerization of phenol (B47542) has been successfully demonstrated in water, suggesting a potential green route for related phenolic compounds. elsevierpure.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

|---|---|---|

| Halogenating Agent | Elemental Bromine (Br₂) | Biocatalysis (Halogenase enzymes), Hydrobromic acid (HBr) with an oxidant |

| Solvent | Chlorinated hydrocarbons, Acetic acid | Water, Supercritical CO₂, Bio-based solvents |

| Catalyst | Lewis acids (e.g., FeBr₃) | Enzymes, recyclable heterogeneous catalysts sciencesconf.org |

| Process Type | Batch processing | Continuous flow chemistry rsc.org |

| Waste Profile | High volume of hazardous waste | Reduced and less hazardous waste streams |

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the novel synthetic routes described above, real-time monitoring of chemical reactions is crucial. Process Analytical Technology (PAT) utilizes in situ spectroscopic techniques to provide continuous data on reaction kinetics, intermediate formation, and product yield without the need for offline sampling. rsc.orgspectroscopyonline.com

Raman and Infrared (IR) Spectroscopy: Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring chemical transformations. spiedigitallibrary.orgresearchgate.net A fiber-optic probe can be directly inserted into the reaction vessel to track the disappearance of reactants and the appearance of products by monitoring their unique vibrational fingerprints. mdpi.com For the synthesis of this compound, in situ Raman or IR could monitor the C-Br bond formation and changes in the aromatic substitution pattern in real-time. spiedigitallibrary.orgamericanpharmaceuticalreview.com These techniques are also invaluable for monitoring crystallization processes, ensuring the desired polymorphic form of the final product is obtained. crystallizationsystems.comnih.gov

Advantages of In Situ Monitoring: Real-time data allows for precise control over reaction endpoints, identification of transient intermediates, and rapid optimization of reaction conditions. mdpi.com This leads to improved process safety, efficiency, and consistency. azom.com For instance, monitoring the concentration of reactants can prevent runaway reactions and ensure complete conversion, maximizing yield. rsc.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application to Synthesis of this compound |

|---|---|---|

| Raman Spectroscopy | Molecular fingerprint, bond vibrations, solid-phase analysis (polymorphism). crystallizationsystems.comcappa.ie | Monitoring C-Br bond formation, tracking aromatic ring substitution, controlling crystallization and polymorphic form. mdpi.com |

| FTIR Spectroscopy | Functional group analysis, concentration of species in solution. researchgate.netmdpi.com | Tracking changes in hydroxyl (-OH) and carboxylic acid (-COOH) groups during synthesis. |

| NMR Spectroscopy | Detailed structural information, quantification of isomers. | In-flow NMR could be used in a continuous process to verify the precise isomeric structure and purity of the product. rsc.org |

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding

To understand the biological effects of this compound, a systems biology approach is necessary. This involves integrating data from various "omics" fields to build a comprehensive picture of the compound's interaction with a biological system. nih.gov

Multi-Omics Technologies:

Proteomics: Studies the entire set of proteins in a cell or organism, revealing how the compound affects protein expression and post-translational modifications. nih.gov

Metabolomics: Analyzes the complete set of small-molecule metabolites, providing a functional readout of cellular status and identifying metabolic pathways perturbed by the compound. nih.govnih.gov

Transcriptomics: Investigates the complete set of RNA transcripts, showing how the compound influences gene expression.

Systems-Level Insights: By integrating these datasets, researchers can move beyond identifying a single target and instead understand the network-level effects of the compound. For example, metabolomic analysis might reveal the accumulation of specific fatty acids, while proteomic data could show the upregulation of enzymes involved in fatty acid synthesis. nih.gov This integrated approach can uncover novel mechanisms of action and biomarkers of exposure or effect. nih.gov

Table 3: Multi-Omics Approaches for Mechanistic Insight

| Omics Field | Focus of Study | Potential Insights for this compound |

|---|---|---|

| Proteomics | Protein expression and modification. nih.gov | Identification of protein targets; changes in signaling or metabolic enzyme levels. |

| Metabolomics | Small molecule metabolite profiles. nih.gov | Alterations in metabolic pathways (e.g., energy metabolism, phenolic acid degradation). nih.gov |

| Transcriptomics | Gene expression (RNA transcripts). | Changes in gene regulation in response to compound exposure. |

High-Throughput Screening Methodologies for Mechanistic Biological Activity Profiling

High-Throughput Screening (HTS) allows for the rapid testing of a compound against a vast number of biological targets to identify its activities. researchgate.net Future research will employ HTS not just for hit identification but for detailed mechanistic profiling early in the discovery process. nih.gov

Advanced HTS Assays:

Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently bind to the active sites of enzymes. In a competitive HTS format, ABPP can identify inhibitors that block probe binding, providing direct evidence of target engagement. drugdiscoveryopinion.com

Phenotypic Screening: Instead of using isolated proteins, this approach screens for changes in cell behavior or appearance (phenotype). High-content imaging combined with automated analysis can reveal effects on cell morphology, organelle health, or specific signaling pathways.

Mechanistic Deconvolution: A key challenge is to move from a "hit" in a screen to understanding its mechanism. Modern HTS workflows are designed to provide this information upfront. nih.gov For example, running an enzyme inhibition screen at multiple substrate concentrations can help distinguish between different modes of inhibition (e.g., competitive, non-competitive) at a large scale. nih.govnih.gov This allows for the rapid classification of compounds and prioritizes those with a desired mechanism of action. nih.gov

Table 4: High-Throughput Screening Methods for Mechanistic Profiling

| HTS Method | Principle | Mechanistic Information Gained |

|---|---|---|

| Fluorescence-Based Enzyme Assays | Measures changes in fluorescence to quantify enzyme activity. researchgate.net | Potency of inhibition (IC₅₀), mode of inhibition (with kinetic analysis). nih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to label active enzymes; inhibitors compete for binding. drugdiscoveryopinion.com | Direct target engagement, selectivity profiling across enzyme families. |

| High-Content Phenotypic Screening | Automated microscopy and image analysis to detect cellular changes. | Effects on cell health, signaling pathways, and morphology. |

Computational Chemistry for De Novo Design of Mechanistic Probes and Tools

Computational chemistry and in silico design are indispensable tools for accelerating the discovery process. nih.gov Starting with the scaffold of this compound, computational methods can be used to design novel molecules with tailored properties to serve as mechanistic probes or tools. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogs and identify the key structural features (e.g., position of the bromine atom, number of hydroxyl groups) that govern activity. nih.govthieme-connect.comchalcogen.ro

Structure-Based and Ligand-Based Design: If the three-dimensional structure of a protein target is known, structure-based design can be used to computationally dock virtual compounds into the binding site and predict their affinity. nih.gov In the absence of a target structure, ligand-based approaches can use the pharmacophore of known active molecules to design new compounds with similar properties. nih.gov

De Novo Design of Probes: Computational methods can be used to design chemical probes de novo. rsc.org For example, one could design a fluorescent probe based on the this compound structure by computationally modeling the addition of a fluorophore. The goal would be to create a tool that retains the biological activity of the parent compound but allows for its visualization within cells, helping to pinpoint its location and mechanism of action. researchgate.netrsc.org

Table 5: Computational Chemistry Tools and Applications

| Computational Tool | Description | Application for this compound |

|---|---|---|

| QSAR | Correlates chemical structure with biological activity. nih.govthieme-connect.com | Predict activity of new derivatives; guide synthetic efforts. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. nih.gov | Identify potential protein targets; optimize binding affinity. |

| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. chalcogen.ro | Design new molecules with similar activity profiles. |

| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate electronic structure and properties. nih.gov | Predict molecular properties, reaction mechanisms, and spectroscopic signatures. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2,5,6-trihydroxybenzoic acid, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The synthesis typically involves sequential halogenation and hydroxylation of a benzoic acid precursor. For bromination, regioselectivity can be controlled using catalysts like iron(III) bromide to direct substitution to the ortho/para positions. Subsequent hydroxylation may employ oxidative agents (e.g., potassium permanganate in alkaline conditions) or directed ortho-metalation strategies .

- Key Considerations : Monitor reaction temperature (20–40°C) and stoichiometry to avoid over-bromination. Use HPLC or NMR to confirm regiochemical outcomes.

Q. How can purity and structural integrity be validated after synthesis?

- Methodological Answer :

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.

- Characterization :

- NMR : Compare and spectra with predicted shifts (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 264 for CHBrO) .

Q. What spectroscopic techniques are critical for analyzing substituent effects in this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Detect conjugation shifts from hydroxyl and bromine groups (λmax ~270–300 nm).

- IR Spectroscopy : Identify O-H stretches (~3200 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with α-2 adrenoceptors, and what experimental models validate its activity?

- Methodological Answer :

- In Vitro Assays : Use radioligand binding studies (e.g., -clonidine displacement) on rat brain membranes to measure IC values.

- Functional Assays : Assess cAMP inhibition in HEK293 cells expressing human α-2A adrenoceptors .

- Data Interpretation : Compare affinity (K) with known agonists like clonidine; structural analogs show IC values <10 μM .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during derivatization?

- Methodological Answer :

- Protective Groups : Temporarily mask hydroxyls using acetyl or tert-butyldimethylsilyl (TBS) groups during coupling reactions (e.g., Suzuki-Miyaura).

- Reaction Conditions : Use palladium catalysts (e.g., Pd(PPh)) under inert atmospheres and mild temperatures (60–80°C) to preserve the carboxylic acid moiety .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient carbons (e.g., para to bromine).

- Kinetic Studies : Compare activation energies for substitution at C-4 vs. C-6 positions; meta-directing hydroxyl groups may favor C-4 reactivity .

Data Contradiction Analysis

Q. Discrepancies in reported enzymatic inhibition profiles: How to resolve conflicting IC values?

- Methodological Answer :

- Source Evaluation : Compare assay conditions (e.g., enzyme source, buffer pH, cofactors). For example, bovine vs. human carbonic anhydrase isoforms may yield divergent data.

- Standardization : Re-test under uniform conditions (e.g., 25°C, pH 7.4) with internal controls (e.g., acetazolamide) .

Applications in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products